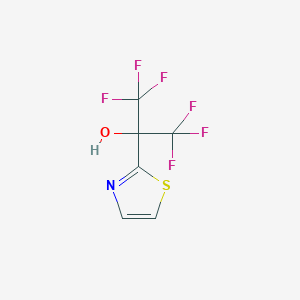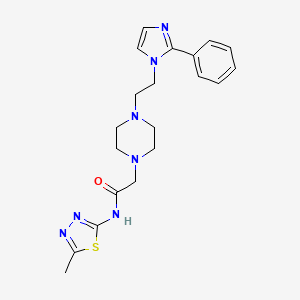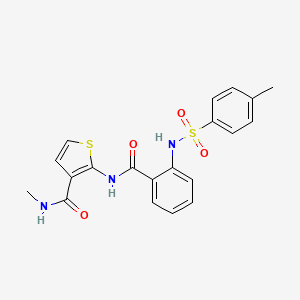![molecular formula C26H21FN4O2S B2607939 N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1024131-33-6](/img/structure/B2607939.png)
N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide” is a chemical compound with the molecular formula C26H21FN4O2S and a molecular weight of 472.54 . It is a complex organic compound that contains several functional groups, including an imidazoquinazolinone ring, a benzyl group, a fluorophenyl group, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its IUPAC name, which is "3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide" . The compound contains a central imidazoquinazolinone ring, which is substituted with a benzyl group, a fluorophenyl group, and a sulfanyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 476.5 g/mol, a computed XLogP3-AA of 3.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 8, an exact mass of 476.13183988 g/mol, a monoisotopic mass of 476.13183988 g/mol, a topological polar surface area of 113 Ų, a heavy atom count of 34, a formal charge of 0, and a complexity of 837 .Wissenschaftliche Forschungsanwendungen
Antiviral and Anticancer Potential
N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide and its derivatives have shown promise as broad-spectrum antiviral agents. The design and synthesis of novel series of benzo[d]imidazole-based heterocycles, which are structurally related to this compound, have been reported to display very promising antiviral activities. These compounds were evaluated against HIV-1, HCV, SSPE, and H1N1, showing significant inhibitory activities. The molecular basis of action explored through in vitro and in silico screenings against viral enzymes like HIV-1 RT, HCV NS3/4A serine protease, and H1N1 NA1 highlights these compounds as potent antiviral agents with a broad spectrum of activity (Eldebss et al., 2015).
Antimicrobial and Anti-inflammatory Applications
Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Novel quinazolin-4(3H)-one derivatives, for instance, demonstrated significant antimicrobial activity against a range of bacterial strains. Tail-flick techniques and carrageenan-induced foot paw edema tests have shown that these compounds exhibit mild to good analgesic and anti-inflammatory activities, making them potential candidates for further development in antimicrobial and anti-inflammatory drugs (Saravanan et al., 2012).
Applications in Cancer Research
The potential of this compound derivatives as anticancer agents has been explored, with studies indicating their effectiveness in inhibiting tumor cell lines. For example, derivatives have been identified that exhibit high growth inhibition rates against melanoma cell lines, indicating their potential as chemotherapeutic agents. In silico molecular docking studies predict the affinity of these synthesized substances to the epidermal growth factor receptor (EGFR), suggesting a mechanism of action that could be leveraged in cancer treatment strategies (Antypenko et al., 2016).
Eigenschaften
IUPAC Name |
N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S/c27-19-10-6-9-18(13-19)16-34-26-30-21-12-5-4-11-20(21)24-29-22(25(33)31(24)26)14-23(32)28-15-17-7-2-1-3-8-17/h1-13,22H,14-16H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIAVXYTVHYCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2607861.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2607865.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2607866.png)

![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2607870.png)
![1-(4-Bromophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2607871.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2607872.png)
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2607874.png)




